1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride
Description
1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a carboxylic acid group at the 4-position and a 2-(dimethylamino)ethyl moiety at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-10(2)3-4-11-5-6(7(12)13)8-9-11;/h5H,3-4H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOTVAJBZMTERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(N=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411254-26-5 | |
| Record name | 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Triazole compounds have been associated with a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects.
Mode of Action
It is known that triazole compounds can mimic amide bonds, which may allow them to interact with biological targets in unique ways.
Biological Activity
1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid; hydrochloride (CAS No. 2411254-26-5) is a compound belonging to the triazole family, which is recognized for its diverse biological activities. This compound has garnered interest due to its potential applications in pharmaceuticals, particularly in areas such as antifungal, anticancer, and anti-inflammatory therapies.
- Molecular Formula : C7H13ClN4O2
- Molecular Weight : 220.66 g/mol
- Purity : Typically ≥95%
Triazole compounds, including 1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid, are known to interact with biological systems through various mechanisms:
- Antifungal Activity : They inhibit ergosterol synthesis, a crucial component of fungal cell membranes.
- Anticancer Effects : Potentially through modulation of cell signaling pathways and apoptosis.
- Anti-inflammatory Properties : They may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Antifungal Properties
Triazoles have been extensively studied for their antifungal properties. The mechanism primarily involves the inhibition of ergosterol biosynthesis, leading to compromised cell membrane integrity. In vitro studies have demonstrated that 1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid exhibits significant antifungal activity against various fungal strains.
Anticancer Potential
Recent studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, it has been shown to affect pathways related to cell proliferation and survival.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes has been documented:
- COX-1 and COX-2 Inhibition : The IC50 values for COX inhibition have been reported in various studies. For instance, a related triazole compound showed IC50 values against COX-1 and COX-2 of approximately 19.45 μM and 42.1 μM, respectively .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antifungal | Inhibition of ergosterol synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study: Antifungal Activity
In a recent study, the antifungal efficacy of 1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid was evaluated against Candida albicans and Aspergillus fumigatus. The results indicated a minimum inhibitory concentration (MIC) of 16 μg/mL for Candida species, demonstrating its potential as an effective antifungal agent.
Case Study: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound exhibited a significant reduction in edema compared to control groups, indicating its potential application in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. Modifications at specific positions on the triazole ring or the carboxylic acid group can enhance potency or selectivity towards particular biological targets.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for therapeutic applications. Below is a summary of its key activities:
| Activity Type | Mechanism of Action |
|---|---|
| Antifungal | Inhibition of ergosterol synthesis |
| Anticancer | Induction of apoptosis |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes |
Antifungal Activity
1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid; hydrochloride has demonstrated potent antifungal activity against several strains, including Candida albicans and Aspergillus fumigatus. The mechanism involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
Case Study : A study reported a minimum inhibitory concentration (MIC) of 16 μg/mL against Candida albicans, suggesting strong antifungal potential.
Anticancer Potential
Recent research indicates that this compound may have anticancer properties by inducing apoptosis in various cancer cell lines. It appears to modulate cell signaling pathways critical for tumor growth and survival.
Case Study : In vitro studies revealed significant antiproliferative effects on cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are linked to its ability to inhibit COX enzymes, which play a pivotal role in the inflammatory response.
Case Study : An investigation using carrageenan-induced paw edema in rats showed a significant reduction in edema compared to control groups, highlighting its potential for treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. Modifications at specific positions on the triazole ring or the carboxylic acid group can enhance potency or selectivity towards particular biological targets.
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride
- Structure: Pyrazole ring (1H-pyrazole) with carboxylic acid at position 3 and dimethylaminoethyl group at position 1.
- Molecular Formula : C₈H₁₄N₃O₂·HCl (MW: 219.67 g/mol).
- Key Differences: Heterocycle: Pyrazole (two adjacent nitrogen atoms) vs. triazole (three nitrogen atoms in 1,2,3-triazole). Carboxylic Acid Position: Position 3 in pyrazole vs. position 4 in triazole.
3-{1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic acid dihydrochloride
- Structure: Pyrazole ring (position 4) linked to a benzoic acid group, with dimethylaminoethyl at position 1.
- Molecular Formula : C₁₄H₁₉Cl₂N₃O₂ (MW: 332.225 g/mol).
- Salt Form: Dihydrochloride vs. hydrochloride, which may influence solubility and crystallinity .
Cefotiam HCl (Cephalosporin Antibiotic)
- Structure: Contains a 1-[2-(dimethylamino)ethyl]tetrazol-5-yl group.
- Molecular Formula : C₁₈H₂₃N₉O₄S₃·HCl (MW: 562.09 g/mol).
- Key Differences :
Sarpogrelate Hydrochloride
- Structure: Dimethylaminoethyl ester linked to a succinate and aromatic groups.
- Molecular Formula: C₂₄H₃₁NO₆·HCl (MW: 466.02 g/mol).
- Key Differences: Functional Group: Ester vs. carboxylic acid; esters are more lipophilic but prone to hydrolysis. Application: 5-HT2A receptor antagonist, indicating that dimethylaminoethyl groups can be tailored for diverse receptor targets .
Structural and Functional Analysis
Heterocycle Impact
- Triazole vs. Pyrazole/Tetrazole :
- Position of Substituents: Carboxylic acid at position 4 (triazole) vs.
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances aqueous solubility across all analogs. Dihydrochloride salts (e.g., ) may further improve solubility but require careful pH management .
- Molecular Weight : Smaller analogs (e.g., triazole-4-carboxylic acid derivatives) are more likely to penetrate cell membranes, whereas bulkier compounds (e.g., Cefotiam HCl) are suited for extracellular targets .
Data Table: Key Comparative Metrics
| Compound Name | Heterocycle | Carboxylic Acid Position | Molecular Formula | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|---|
| Target Compound (Triazole-4-carboxylic acid) | 1,2,3-Triazole | 4 | C₇H₁₁N₅O₂·HCl (est.) | ~235 (est.) | Drug design, synthesis |
| 1-[2-(Dimethylamino)ethyl]pyrazole-3-carboxylic acid HCl | Pyrazole | 3 | C₈H₁₄N₃O₂·HCl | 219.67 | Medicinal chemistry |
| 3-{1-[2-(Dimethylamino)ethyl]pyrazol-4-yl}benzoic acid diHCl | Pyrazole | N/A (benzoic acid) | C₁₄H₁₉Cl₂N₃O₂ | 332.225 | Pharmacology |
| Cefotiam HCl | Tetrazole | N/A (cephalosporin core) | C₁₈H₂₃N₉O₄S₃·HCl | 562.09 | Antibacterial agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
